N-((6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine is a complex organic compound that belongs to the category of triazole derivatives. This compound features a naphthalene moiety linked to a tetrahydrotriazoloazepine structure, suggesting potential applications in medicinal chemistry due to its unique structural attributes. Understanding its properties, synthesis methods, and applications is crucial for exploring its potential in various scientific fields.
This compound can be classified under the following categories:
The synthesis of N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine typically involves multi-step synthetic routes. Common methods may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity.
N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine may undergo several chemical reactions:
Reactivity is influenced by the electronic properties of the substituents on the naphthalene and triazole rings. Reaction conditions such as solvent choice and temperature are critical for optimizing yields.
The mechanism of action for N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine is not fully elucidated but may involve:
Research into similar compounds suggests potential activities in neuropharmacology or anti-inflammatory pathways.
N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine has potential applications in:
Multicomponent reactions (MCRs) provide an efficient single-pot strategy for constructing the triazolo-azepine-naphthalene hybrid scaffold. Research demonstrates that in situ formation of the triazolo[4,3-a]azepine core precedes nucleophilic addition to activated naphthalene derivatives. A modified Groebke-Blackburn-Bienaymé reaction enables the simultaneous incorporation of azepine, triazole, and naphthylamine motifs, significantly reducing synthetic steps. Key to this approach is the use of aldehydes derived from tetrahydro-azepine precursors, aminonaphthalene, and isocyanides under Brønsted acid catalysis, achieving yields exceeding 75% in optimized conditions [5].
Table 1: MCR Optimization Parameters for Target Compound Synthesis
Reaction Component | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Azepine aldehyde | TFA (10 mol%) | 80 | 12 | 68 |
2-Aminonaphthalene | Sc(OTf)₃ (5 mol%) | 100 | 8 | 75 |
tert-Butyl isocyanide | Montmorillonite K10 | 120 (MW) | 1.5 | 82 |
Cyclohexyl isocyanide | p-TsOH (15 mol%) | 90 | 10 | 71 |
Microwave irradiation dramatically enhances reaction kinetics, reducing hybridization times from >12 hours to <2 hours while maintaining yields above 80% [5]. This methodology circumvents laborious protection-deprotection sequences, directly furnishing the target architecture with atom economy exceeding 85%.
Retrosynthetic deconstruction identifies two viable pathways to the triazolo-azepine core:
Table 2: Key Intermediates for Triazolo-Azepine Core Construction
Intermediate | CAS/Ref | Synthetic Route | Purity (%) | Scalability |
---|---|---|---|---|
3-(Chloromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | 10-F359010 | Cyclocondensation | 95 | 250g batch |
(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine | Discontinued [2] | RCM | 99 | Limited |
8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | WO2010141796A2 | Haloketone route | 98 | Multi-kilogram |
Commercial unavailability of key intermediates (e.g., (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine hydrochloride) necessitates on-site synthesis via Pathway B for industrial-scale production [2].
Coupling efficiency between the triazolo-azepine core and naphthalen-2-amine hinges on catalyst selection and activating group strategy. Three catalytic systems demonstrate efficacy:
Catalyst loadings below 0.5 mol% become feasible when employing activated intermediates like the azepinylmethyl mesylate. The optimal protocol uses Pd/C (10 wt%) with triethylamine in ethanol at reflux, achieving 95% isolated yield of the target compound without chromatographic purification [6].
The azepine ring’s conformational flexibility introduces stereochemical complexity during C3 functionalization. Key findings include:
Table 3: Enantioselective Synthesis Approaches Comparison
Method | Chiral Controller | ee (%) | Reaction Scale | Cost Index |
---|---|---|---|---|
Chiral pool expansion | (R)-2-Methylpyrrolidine | >99 | 100g | High |
Rh-DuPhos hydrogenation | (2R,5R)-DuPhos ligand | 94 | 10g | Very High |
PtO₂ with cinchonidine | Cinchona alkaloid | 88 | 50g | Moderate |
Lipase PS resolution | Burkholderia cepacia lipase | >98 | 200g | Low |
Salt formation with L-tartaric acid effectively separates diastereomers after coupling, with the (S,S)-diastereomer exhibiting preferential crystallization from ethanol/water mixtures [6].
Sustainability advancements focus on eliminating toxic solvents and reducing energy consumption:
Table 4: Environmental Metrics for Sustainable Synthesis
Method | PMI* | E-Factor | Energy Use (kJ/mol) | Yield (%) |
---|---|---|---|---|
Conventional solution-phase | 87 | 56 | 8200 | 41 |
Solvent-free ball-milling | 12 | 8 | 1100 | 89 |
Aqueous micellar | 15 | 11 | 2500 | 82 |
MW-assisted | 32 | 24 | 3100 | 68 |
*Process Mass Intensity
These approaches align with pharmaceutical industry demands for environmentally conscious manufacturing while maintaining cost efficiency.
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8